molecular formula C14H18N2O B8587170 4-[2-(1H-indol-3-yl)ethyl]morpholine CAS No. 25262-59-3

4-[2-(1H-indol-3-yl)ethyl]morpholine

Cat. No. B8587170
M. Wt: 230.31 g/mol
InChI Key: OITOJWZZJMQEAB-UHFFFAOYSA-N
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Patent
US08138187B2

Procedure details

Morpholine (2.33 g, 2.33 ml, 26.8 mmol) was dissolved in abs. dioxane (50 ml), and 3-(2-bromo-ethyl)-1H-indole (3.00 g, 13.4 mmol) was added at RT. The solution was stirred at 70° C. for 14 h and concentrated i. vac., the residue was taken up in CHCl3 (100 ml) and the mixture was washed with water (2×30 ml). The organic phase was dried over Na2SO4, filtered and concentrated i. vac. The residue obtained was recrystallized from aqueous methanol.
Quantity
2.33 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.Br[CH2:8][CH2:9][C:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[NH:12][CH:11]=1>O1CCOCC1>[NH:12]1[C:13]2[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:10]([CH2:9][CH2:8][N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)=[CH:11]1

Inputs

Step One
Name
Quantity
2.33 mL
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
BrCCC1=CNC2=CC=CC=C12
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 70° C. for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated i
WASH
Type
WASH
Details
the mixture was washed with water (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated i
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from aqueous methanol

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
N1C=C(C2=CC=CC=C12)CCN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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